molecular formula C25H26N2O5 B2971375 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921565-85-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2971375
CAS RN: 921565-85-7
M. Wt: 434.492
InChI Key: MBKPIXIEUWYNNE-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Catalyst-Free Synthesis Methods : The compound has been explored in the context of catalyst-free synthesis methods, focusing on the reactivity of amino compounds towards carbonylated electrophiles. This approach contributes to more environmentally friendly and efficient chemical synthesis techniques (Cherfaoui et al., 2017).

  • Structural Characterization Through Spectroscopy : Research has been conducted to characterize the structures of related compounds through 2D NMR and X-ray diffraction studies. This aids in understanding the molecular structure and potential reactivity of such complex compounds (Almansour et al., 2016).

Potential Pharmacological Applications

  • Exploration as Antibacterial Agents : Compounds with similar structures have been synthesized and tested for their antibacterial activity, showing promise particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Inhibition of Monoamine Oxidase : Related compounds have been studied for their potential as inhibitors of human monoamine oxidase, which could have implications in the treatment of various neuropsychiatric disorders (Rao et al., 2020).

Advanced Chemical Applications

  • Use in Polymeric and Nanoparticle Systems : Research into the use of related compounds in polymeric and solid lipid nanoparticles suggests potential applications in sustained release systems, which could be beneficial in agricultural and pharmaceutical fields (Campos et al., 2015).

  • Development of New Synthetic Pathways : Investigations into new synthetic pathways for similar compounds open the door to novel chemical entities and could pave the way for the discovery of new drugs or materials (Ukhin et al., 2015).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-15(2)13-27-19-12-17(9-10-21(19)31-14-25(3,4)24(27)30)26-22(28)18-11-16-7-5-6-8-20(16)32-23(18)29/h5-12,15H,13-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPIXIEUWYNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

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